4-Fluorophenyl chlorothionoformate

Übersicht

Beschreibung

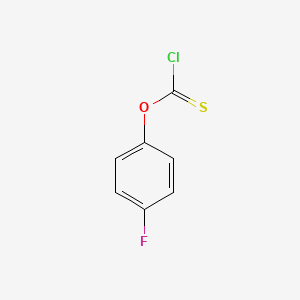

4-Fluorophenyl chlorothionoformate is an organic compound with the molecular formula C7H4ClFOS. It is a derivative of phenyl chlorothionoformate, where a fluorine atom is substituted at the para position of the phenyl ring.

Wirkmechanismus

Target of Action

It is known that compounds containing fluorophenyl groups, such as 4-fluorophenyl chlorothionoformate, are important in asymmetric synthesis in medicinal chemistry .

Mode of Action

The mode of action of this compound involves solvolysis, a reaction type where a solvent acts as a nucleophile . The solvolyses of this compound have been studied in various binary aqueous organic mixtures . The data suggests that dual bimolecular addition-elimination and unimolecular ionization channels occur in the solvolyses of this compound .

Biochemical Pathways

It is known that fluorine substitution in a drug molecule can alter the pharmacodynamic activity and toxicity of biologically active drug molecules .

Result of Action

It is known that compounds such as this compound that contain fluorophenyl groups can alter the pharmacodynamic activity and toxicity of biologically active drug molecules .

Action Environment

The solvolyses of this compound have been studied in various binary aqueous organic mixtures, suggesting that the solvent environment can influence its reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluorophenyl chlorothionoformate can be synthesized through the reaction of 4-fluorophenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluorophenyl chlorothionoformate undergoes various types of reactions, including:

Nucleophilic substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding thiocarbonate esters, isonitriles, and nitriles.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenol and carbonyl sulfide.

Aminolysis: Reaction with amines leads to the formation of thiocarbamates.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Acetonitrile, dichloromethane, ethanol

Catalysts: Pyridine, triethylamine

Major Products Formed

- Thiocarbonate esters

- Isonitriles

- Nitriles

- Thiocarbamates

Wissenschaftliche Forschungsanwendungen

4-Fluorophenyl chlorothionoformate has several applications in scientific research:

- Asymmetric Synthesis : It is used in the synthesis of chiral molecules, which are important in the development of pharmaceuticals .

- Medicinal Chemistry : The fluorine atom in the compound can enhance the pharmacodynamic activity and reduce the toxicity of drug molecules .

- Material Science : It is employed in the preparation of functional materials with specific properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenyl chlorothionoformate

- 4-Chlorophenyl chlorothionoformate

- 4-Bromophenyl chlorothionoformate

Uniqueness

4-Fluorophenyl chlorothionoformate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and properties. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

4-Fluorophenyl chlorothionoformate (C7H4ClFOS) is an organic compound notable for its unique fluorine substitution, which significantly influences its biological activity and reactivity. This compound is a derivative of phenyl chlorothionoformate, where the fluorine atom is positioned at the para position of the phenyl ring. Its applications span medicinal chemistry, material science, and asymmetric synthesis, making it a subject of interest in various research domains.

- Molecular Formula : C7H4ClFOS

- Molecular Weight : 190.62 g/mol

- Physical State : Liquid at room temperature

The biological activity of this compound is primarily mediated through its solvolysis reactions. These reactions can proceed via two main pathways:

- Bimolecular Addition-Elimination : This pathway involves a nucleophile attacking the electrophilic carbon atom, leading to the formation of a new bond.

- Unimolecular Ionization : In this pathway, the compound ionizes to form a carbocation intermediate before reacting with a nucleophile.

The dominance of these pathways depends on the solvent environment, which can alter the rates and mechanisms of reaction significantly .

Medicinal Chemistry

The incorporation of fluorine in drug molecules often enhances their pharmacodynamic properties and reduces toxicity. Studies have shown that fluorinated compounds like this compound can improve binding affinity to biological targets due to increased lipophilicity and altered electronic properties .

Asymmetric Synthesis

This compound is utilized in synthesizing chiral molecules, which are crucial for developing pharmaceuticals. The presence of the fluorine atom allows for selective reactions that can lead to desired stereoisomers .

Material Science

In material science, this compound serves as a reagent in creating functional materials with specific properties, such as improved thermal stability and mechanical strength.

Toxicological Profile

The toxicological effects associated with this compound include:

- Inhalation Risks : Can cause respiratory irritation and potential lung damage.

- Skin Contact : May lead to chemical burns upon direct contact.

- Ingestion : Accidental ingestion can be harmful or fatal; it may cause severe gastrointestinal damage .

Solvolysis Studies

Research has demonstrated that this compound undergoes solvolysis in various binary aqueous organic mixtures. The specific rates of solvolysis were measured and compared against those of phenyl chloroformate, revealing deviations in behavior under certain solvent conditions. This indicates a complex interaction between solvent properties and reaction mechanisms .

| Solvent Mixture | Rate of Solvolysis (k) | Dominant Mechanism |

|---|---|---|

| Aqueous Ethanol | High | Bimolecular Addition-Elimination |

| Aqueous Acetonitrile | Moderate | Unimolecular Ionization |

| Aqueous Fluoroalcohol | Variable | Mixed Mechanisms |

Case Studies

- Study on Solvent Effects : A comprehensive study examined the solvolysis of this compound across fifteen different solvent mixtures. The findings indicated that solvent polarity and nucleophilicity significantly influence the reaction pathways taken by this compound .

- Synthesis of Thiocarbonates : Research demonstrated that this compound reacts with various nucleophiles to produce thiocarbonates, which are valuable intermediates in organic synthesis .

Eigenschaften

IUPAC Name |

O-(4-fluorophenyl) chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-5(9)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBXSUFBKXPOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=S)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407756 | |

| Record name | 4-Fluorophenyl chlorothionoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-73-6 | |

| Record name | 4-Fluorophenyl chlorothionoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenyl Chlorothionoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings of the research on 4-fluorophenyl chlorothionoformate?

A: The research investigated the solvolysis reactions of this compound (1) in various binary aqueous organic mixtures. [] The study found that this compound undergoes solvolysis through two competing pathways: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. The dominant pathway was found to be dependent on the specific solvent mixture used. In some highly ionizing aqueous fluoroalcohol mixtures, deviations from expected behavior were observed, suggesting a shift in the dominant reaction mechanism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.